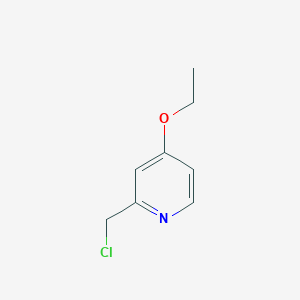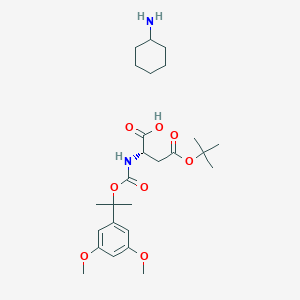
2-(Chloromethyl)-4-ethoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Chloromethyl)-4-ethoxypyridine” likely refers to a compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The “2-(Chloromethyl)” part suggests a -CH2Cl group attached to the second carbon of the pyridine ring . The “4-ethoxy” part indicates an -OCH2CH3 group attached to the fourth carbon of the pyridine ring .
Molecular Structure Analysis
The molecular structure would likely feature a pyridine ring with the -CH2Cl and -OCH2CH3 groups attached at the 2nd and 4th positions, respectively . The exact geometry and bond lengths/angles would need to be determined experimentally or through computational chemistry methods .Chemical Reactions Analysis
The chloromethyl group (-CH2Cl) is a reactive site that can undergo various chemical reactions, such as substitution reactions with nucleophiles . The ethoxy group (-OCH2CH3) is generally less reactive, but could potentially participate in reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters like melting point, boiling point, solubility, and reactivity . These properties are determined by the compound’s molecular structure and are crucial for understanding its behavior in different contexts .Safety And Hazards
Direcciones Futuras
The future directions for a compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on clinical trials and drug development . If it’s a useful reagent in chemical synthesis, future work might explore new reactions or more efficient synthesis methods .
Propiedades
IUPAC Name |
2-(chloromethyl)-4-ethoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-2-11-8-3-4-10-7(5-8)6-9/h3-5H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHKPITWPCZGSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568762 |
Source


|
| Record name | 2-(Chloromethyl)-4-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-ethoxypyridine | |
CAS RN |
159996-13-1 |
Source


|
| Record name | 2-(Chloromethyl)-4-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B174111.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B174118.png)







![(R)-Octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B174135.png)
![1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane](/img/structure/B174142.png)


